molecular formula C9H14F3NO4 B1373196 2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid CAS No. 1306604-74-9

2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid

Cat. No. B1373196
CAS RN: 1306604-74-9
M. Wt: 257.21 g/mol
InChI Key: CASKNZPNGIHRKP-UHFFFAOYSA-N
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Description

The compound “2-{(Tert-butoxy)carbonylamino}acetic acid” is a chemical compound with the IUPAC name [(tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino]acetic acid . It has a molecular weight of 257.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.21 . It is a powder at room temperature .

Scientific Research Applications

Peptide Synthesis

This compound is often used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide assembly . It prevents unwanted side reactions and can be selectively removed under mild acidic conditions without disturbing other sensitive functional groups in the peptide chain.

Medicinal Chemistry

In medicinal chemistry, the Boc-protected amino acid derivatives, like our subject compound, are valuable intermediates. They are used to create a variety of bioactive molecules, particularly those that contain peptide-like structures, which are common in many drugs .

Material Science

The trifluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and volatility. These characteristics are beneficial in material science for creating novel polymers or coatings that require such properties for their function or application .

Chemical Synthesis

This compound can act as a building block in organic synthesis. Its protected amine can undergo further chemical transformations to yield complex molecules. After the desired modifications, the protecting group can be removed to reveal the functional amine, ready for the next reaction step .

Analytical Chemistry

In analytical chemistry, derivatives of amino acids, like our compound, can be used as standards or reagents. They help in the quantification and identification of amino acids and peptides in complex biological samples using techniques like HPLC or mass spectrometry .

Bioconjugation

The Boc-protected amino acid can be used for bioconjugation, where it is attached to other molecules, including drugs, probes, or biomolecules, to modify their properties or to serve as a linker in the construction of larger molecular assemblies .

Environmental Science

The compound’s volatility due to the trifluoroethyl group can be exploited in environmental science. It can be used in the study of volatile organic compounds (VOCs) in the atmosphere or as a precursor for compounds used in environmental analysis .

Life Sciences

In life sciences, this compound can be utilized in the study of protein structure and function. By incorporating it into peptides, researchers can investigate the impact of trifluoromethyl groups on peptide behavior, stability, and interaction with other biological molecules .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASKNZPNGIHRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid

CAS RN

1306604-74-9
Record name 2-((tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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